what are the chemical properties of Azetidine-2,4-dicarboxylic acid
what are the chemical properties of Azetidine-2,4-dicarboxylic acid
An In-depth Technical Guide to the Chemical Properties of Azetidine-2,4-dicarboxylic Acid
Introduction
Azetidine-2,4-dicarboxylic acid (A-2,4-DA) is a compelling, non-proteinogenic amino acid analogue that has garnered significant interest within the scientific community. Its structure is defined by a saturated four-membered nitrogen-containing heterocycle—the azetidine ring—substituted with two carboxylic acid groups. This arrangement imparts a high degree of conformational rigidity, making it an invaluable scaffold in medicinal chemistry and a precise tool for probing biological systems.[1][2] The inherent ring strain of the azetidine core, combined with the stereochemical possibilities arising from its two chiral centers, results in a unique chemical profile that is both stable enough for practical handling and reactive enough for targeted chemical transformations.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of Azetidine-2,4-dicarboxylic acid. We will delve into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its synthesis and its proven applications as a modulator of neuronal receptors, highlighting its significance in the development of novel therapeutics.[5][6]
Part 1: Molecular Structure and Physicochemical Properties
Structure and Stereochemistry
The molecular formula of Azetidine-2,4-dicarboxylic acid is C₅H₇NO₄.[7] The presence of two stereocenters at the C2 and C4 positions gives rise to distinct diastereomers: cis and trans. Each of these diastereomers can exist as a pair of enantiomers. The trans isomers, for instance, have been synthesized as an enantiomeric pair and are of particular neurobiological interest.[5]
The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[8] This puckering, combined with the fixed relative orientations of the two carboxyl groups, creates a rigid three-dimensional structure. This pre-defined spatial arrangement is a critical feature for its role as a bioisostere or a constrained analogue of endogenous ligands like glutamate, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][2]
Physicochemical Data Summary
Azetidine-2,4-dicarboxylic acid is a colorless crystalline solid at room temperature.[7] Its two carboxylic acid groups dominate its physical properties, particularly its solubility. These polar groups readily participate in hydrogen bonding with water molecules, rendering the compound water-soluble.[7]
The causality behind its solubility profile is multi-faceted. The solubility is significantly influenced by the pH of the solution; at low pH, the carboxylic acid groups are protonated and less soluble, whereas at higher pH, they deprotonate to form carboxylates, increasing aqueous solubility. Temperature also plays a role, with solubility generally increasing at higher temperatures.[7] These characteristics are crucial for its handling in biochemical assays and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₄ | [7] |
| Molecular Weight | 158.12 g/mol | [7] |
| Appearance | Colorless crystalline solid | [7] |
| Melting Point | 141.00 °C | [7] |
| Solubility | Soluble in water | [7] |
Part 2: Spectroscopic and Analytical Characterization
Elucidation of the structure and confirmation of purity for A-2,4-DA and its derivatives rely on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are expected to show distinct signals for the protons on the azetidine ring. Due to the ring's puckered nature and the presence of substituents, the methylene protons are often diastereotopic, appearing as complex multiplets. The protons at the C2 and C4 positions will have chemical shifts influenced by the adjacent carboxylic acid and nitrogen atoms. ¹³C NMR will show characteristic peaks for the two carboxylic carbons and the three carbons of the azetidine ring. Advanced techniques like ¹H-¹⁵N HMBC can be invaluable for definitively assigning the pKa of the azetidine nitrogen in N-substituted analogues, which is a critical parameter for stability.[9][10]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (158.12 g/mol ). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (~1700-1725 cm⁻¹), and an N-H stretching band for the secondary amine (~3300-3500 cm⁻¹).
Part 3: Chemical Reactivity and Synthetic Utility
The chemical behavior of A-2,4-DA is dictated by the interplay between its strained four-membered ring and its two functional groups.
Reactivity of the Azetidine Ring
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[3] This strain energy makes the ring more susceptible to cleavage than its five-membered counterpart, pyrrolidine, yet it is considerably more stable and easier to handle than the highly reactive three-membered aziridine ring.[3][4]
This "tunable" reactivity is a cornerstone of its utility. The ring is generally stable but can be opened under specific conditions, often involving acid catalysis. The mechanism typically involves protonation of the ring nitrogen, which further weakens the C-N bonds and makes the ring an excellent electrophile for intramolecular or intermolecular nucleophilic attack.[9][10] Understanding this reactivity is critical, as undesired ring-opening can be a decomposition pathway. For instance, studies on related N-aryl azetidines have shown that a low pKa of the azetidine nitrogen enhances stability by preventing the initial protonation step required for decomposition.[10]
Reactivity of Functional Groups
The carboxylic acid and secondary amine moieties offer versatile handles for chemical modification:
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Carboxylic Acids: These groups can undergo standard transformations. They can be converted to esters (e.g., dibenzyl or dimethyl esters) for protection or to modulate solubility, or they can be coupled with amines to form amides.[5][11] Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce both carboxylic acids to the corresponding diol, providing another route to functionalized derivatives.[5]
-
Ring Nitrogen: The secondary amine is nucleophilic and can be readily N-alkylated or N-acylated. For example, N-formylation has been reported as a step in the synthesis of related chiral auxiliaries.[5] The basicity of this nitrogen is a key property influencing both its reactivity and the stability of the entire molecule.[8][10]
Synthetic Protocol: Synthesis of Optically Active trans-Azetidine-2,4-dicarboxylic Acid
The following protocol is based on the facile synthesis reported by Hoshino et al.[5] This method utilizes (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary to achieve stereocontrol.
Step 1: Azetidine Ring Formation
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Combine dimethyl 2,4-dibromopentanedioate (1 equivalent) and (S)-1-phenylethylamine (2 equivalents) in a mixture of toluene and aqueous potassium carbonate.
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Heat the reaction mixture to induce cyclization. This step proceeds via nucleophilic substitution, where the amine displaces the two bromide leaving groups to form the azetidine ring.
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After the reaction is complete, perform an aqueous workup and purify the product by chromatography to separate the diastereoisomeric mixture of the resulting N-(1-phenylethyl)-azetidine-2,4-dicarboxylate diesters.
Step 2: Deprotection to Yield the Final Product
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Dissolve the desired stereoisomer of the protected azetidine (e.g., the (2R,4R)-diester) in a suitable solvent like methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H₂ gas). This single step achieves two transformations: hydrogenolysis of the N-(1-phenylethyl) group and saponification of the methyl esters to yield the dicarboxylic acid.
-
Filter the catalyst and concentrate the solution to obtain the target enantiomerically pure trans-Azetidine-2,4-dicarboxylic acid.
Part 4: Applications in Medicinal Chemistry and Drug Development
The azetidine scaffold is a privileged motif in modern drug discovery, found in several FDA-approved drugs where it enhances metabolic stability, solubility, and receptor selectivity.[1] A-2,4-DA, as a specific example, is a powerful tool for neuroscience research due to its structural similarity to the excitatory neurotransmitter glutamate.
Modulation of Glutamate Receptors
The rigid structure of A-2,4-DA makes it an excellent candidate for probing the conformationally specific binding pockets of glutamate receptors. Research has shown that (+/-)-trans-Azetidine-2,4-dicarboxylic acid (t-ADA) is a potent agonist at neuronal metabotropic glutamate receptors (mGluRs).[6][12]
Specifically, t-ADA was found to stimulate the formation of inositol phosphates (IP), a downstream signaling event of mGluR activation.[6] Interestingly, when tested on cells expressing only the mGluR1 subtype, t-ADA did not stimulate IP hydrolysis, unlike the known agonist ACPD. This crucial finding suggests that t-ADA acts on a subtype of metabotropic receptor different from mGluR1, establishing it as a valuable pharmacological tool for differentiating the function and signaling pathways of various mGluR subtypes.[6][12] Its parent structure has also been noted for its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[5]
Workflow for Pharmacological Characterization
The development and evaluation of A-2,4-DA and its analogues as receptor modulators follow a logical, multi-step workflow. This process ensures a thorough characterization from initial synthesis to final biological validation, as exemplified by studies on related azetidine dicarboxylic acids.[13][14]
Conclusion
Azetidine-2,4-dicarboxylic acid is a molecule with a rich and multifaceted chemical personality. Its properties are defined by a delicate balance of stability and reactivity conferred by its strained ring system, while its dicarboxylic acid functionalities provide handles for synthetic manipulation and are key to its physicochemical properties. The conformational rigidity of the scaffold makes it an exemplary building block for creating structurally precise molecules in drug discovery. Its demonstrated activity as a selective agonist of metabotropic glutamate receptors underscores its potential both as a pharmacological research tool and as a starting point for the design of novel therapeutics for neurological disorders. Future research will undoubtedly continue to uncover new synthetic routes and applications for this versatile and powerful chemical entity.
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